Mcl1-IN-12
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Overview
Description
Mcl1-IN-12 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a critical role in cell survival by inhibiting apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Chemical Reactions Analysis
Mcl1-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mcl1-IN-12 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the structure-activity relationship (SAR) of MCL-1 inhibitors.
Biology: It helps in understanding the role of MCL-1 in cell survival and apoptosis.
Industry: It is used in drug discovery and development processes to identify and optimize new MCL-1 inhibitors.
Mechanism of Action
Mcl1-IN-12 exerts its effects by selectively binding to the MCL-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK. This binding initiates the mitochondrial apoptotic pathway, leading to cell apoptosis . The molecular targets involved include the BH3 domain of MCL-1, which interacts with the pro-apoptotic proteins to regulate apoptosis .
Comparison with Similar Compounds
Mcl1-IN-12 is unique compared to other MCL-1 inhibitors due to its high selectivity and potency. Similar compounds include:
AMG-176: Another potent MCL-1 inhibitor identified through HTS and structure-based design.
Venetoclax: A BCL-2 inhibitor that has shown efficacy in treating chronic lymphocytic leukemia and acute myeloid leukemia.
S63845: A selective MCL-1 inhibitor that has demonstrated preclinical activity against various cancers.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications.
Properties
Molecular Formula |
C45H46N4O6S2 |
---|---|
Molecular Weight |
803.0 g/mol |
IUPAC Name |
N-[4-[[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylcarbamoyl]phenyl]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C45H46N4O6S2/c1-29-26-38-39(45(5,6)23-22-44(38,3)4)28-37(29)30(2)31-12-14-32(15-13-31)42(50)47-34-18-16-33(17-19-34)43(51)48-57(54,55)36-20-21-40(41(27-36)49(52)53)46-24-25-56-35-10-8-7-9-11-35/h7-21,26-28,46H,2,22-25H2,1,3-6H3,(H,47,50)(H,48,51) |
InChI Key |
PVBCFXWUROOQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCCSC6=CC=CC=C6)[N+](=O)[O-])C(CCC2(C)C)(C)C |
Origin of Product |
United States |
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